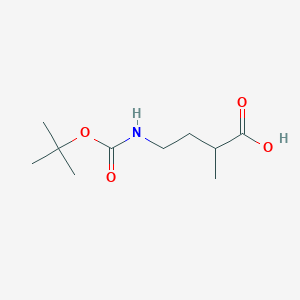

4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(8(12)13)5-6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXJIDPAYKUADJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79799-26-1 | |

| Record name | 4-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical characteristics of Boc-4-amino-2-methylbutanoic acid

An In-Depth Technical Guide to the Physicochemical Characteristics of Boc-4-amino-2-methylbutanoic Acid

Abstract

Boc-4-amino-2-methylbutanoic acid is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. As a custom building block for peptide synthesis, its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the terminal amine and a methyl group at the α-carbon, imparts valuable properties to resulting peptidomimetics. The α-methylation provides conformational constraint and enhances metabolic stability by sterically hindering enzymatic degradation[1]. The Boc group offers a reliable and widely used strategy for amine protection, enabling controlled, stepwise peptide synthesis[2][3]. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offers expert interpretation of its properties, details protocols for its characterization, and discusses the implications of its molecular structure for research and development applications.

Chemical Identity and Molecular Structure

Understanding the fundamental structure of a molecule is the first step in predicting its behavior and application. Boc-4-amino-2-methylbutanoic acid is a chiral molecule built upon a butanoic acid framework.

-

Systematic Name: 4-[(tert-butoxycarbonyl)amino]-2-methylbutanoic acid

-

Parent Compound CAS: 42453-21-4 (for 4-Amino-2-methylbutanoic acid)[4][5]

-

Molecular Formula: C₁₀H₁₉NO₄

-

Molecular Weight: 217.26 g/mol

The key structural features are:

-

Carboxylic Acid: The primary acidic functional group, enabling peptide bond formation.

-

α-Methyl Group: This addition to the C2 position creates a chiral center and introduces steric bulk, which can rigidify the peptide backbone and confer resistance to proteolysis[1].

-

Terminal Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group, stable under a wide range of conditions but readily cleaved by moderate to strong acids (e.g., trifluoroacetic acid, TFA), making it ideal for orthogonal synthesis strategies in peptide chemistry[6][].

Core Physicochemical Properties

While extensive experimental data for this specific derivative is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds. The data presented below represents a combination of calculated values and expert-inferred properties based on the parent amine and the influence of the Boc-group.

| Property | Value / Observation | Expert Interpretation & Scientific Causality |

| Appearance | White to off-white crystalline solid (Predicted) | The presence of strong hydrogen bond donors (carboxylic acid, N-H) and acceptors (carbonyls) promotes an ordered crystal lattice, resulting in a solid state at standard temperature and pressure. |

| Melting Point | 105-115 °C (Estimated range) | Higher than the parent amine due to increased molecular weight and van der Waals forces from the Boc group. The parent compound, 4-amino-2-hydroxybutyric acid, has a melting point of 200-203 °C, indicating strong ionic interactions in its zwitterionic form. The Boc-protected, uncharged form is expected to have a lower melting point. |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF. Sparingly soluble in water. Insoluble in non-polar solvents like hexanes. | The carboxylic acid and carbamate groups provide polarity, allowing solubility in polar organic solvents. The bulky, non-polar tert-butyl group reduces solubility in water compared to the unprotected parent amino acid. |

| XLogP3 (Predicted) | ~1.5 - 2.0 | This value indicates moderate lipophilicity. The addition of the tert-butyl group significantly increases the lipophilicity compared to the parent amino acid (XLogP3 ≈ -2.6)[4], which is a critical factor for membrane permeability in drug design. |

| pKa (Carboxylic Acid) | 4.5 - 5.0 (Estimated) | The electron-withdrawing effect of the distant carbamate group has a minimal impact on the carboxylic acid's pKa, which is expected to be typical for an aliphatic carboxylic acid. |

| Polar Surface Area (PSA) | 75.6 Ų | This calculated value is within the range often associated with good cell permeability, making it a suitable building block for orally bioavailable drug candidates. |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following profile outlines the expected signals.

-

¹H NMR Spectroscopy:

-

δ 10-12 ppm (1H, broad singlet): Carboxylic acid proton (-COOH).

-

δ ~4.8 ppm (1H, broad singlet): Carbamate proton (-NH-).

-

δ ~3.1 ppm (2H, multiplet): Methylene protons adjacent to the nitrogen (-CH₂-NHBoc).

-

δ ~2.4 ppm (1H, multiplet): Methine proton at the α-carbon (-CH(CH₃)-).

-

δ ~1.7 ppm (2H, multiplet): Methylene protons at the β-position (-CH₂-CH₂-NHBoc).

-

δ 1.45 ppm (9H, singlet): tert-butyl protons of the Boc group (-C(CH₃)₃).

-

δ 1.2 ppm (3H, doublet): Methyl protons at the α-carbon (-CH(CH₃)-).

-

-

¹³C NMR Spectroscopy:

-

δ ~180 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

δ ~156 ppm: Carbamate carbonyl carbon (-NH-COO-).

-

δ ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

δ ~40 ppm: α-carbon (-CH(CH₃)-).

-

δ ~38 ppm: Methylene carbon adjacent to nitrogen (-CH₂-NHBoc).

-

δ ~32 ppm: β-methylene carbon.

-

δ ~28 ppm: Methyl carbons of the Boc group.

-

δ ~17 ppm: α-methyl carbon.

-

-

Infrared (IR) Spectroscopy:

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~3340 cm⁻¹: N-H stretch of the carbamate.

-

2970-2850 cm⁻¹: C-H stretches (aliphatic).

-

~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.

-

~1690 cm⁻¹ (strong, sharp): C=O stretch of the Boc carbamate.

-

-

Mass Spectrometry (MS):

-

[M+H]⁺: Expected at m/z 218.14.

-

[M+Na]⁺: Expected at m/z 240.12.

-

Key Fragments: A prominent loss of 56 (isobutylene) or 100 (Boc group) from the parent ion under ESI conditions is a hallmark of Boc-protected compounds.

-

Experimental Methodologies for Characterization

To ensure the quality and identity of Boc-4-amino-2-methylbutanoic acid, a series of standardized analytical protocols must be employed.

Protocol 4.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol validates the purity of the synthesized compound, a critical parameter for its use in drug development and peptide synthesis.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.

-

Instrumentation: Utilize a reverse-phase HPLC system with a C18 column.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

-

Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes.

-

Detection: Monitor the eluent using a UV detector at 210 nm.

-

Analysis: Integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Caption: HPLC workflow for purity analysis.

Protocol 4.2: Structural Confirmation by NMR Spectroscopy

This protocol confirms that the chemical structure of the synthesized material matches that of Boc-4-amino-2-methylbutanoic acid.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (0 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C spectra.

-

Processing: Fourier transform the raw data.

-

Analysis: Assign the peaks in the processed spectra to the corresponding atoms in the molecular structure. Compare chemical shifts, multiplicities, and integrations with the expected values described in Section 3.

Caption: Workflow for NMR-based structural confirmation.

Significance in Research and Development

The specific directly inform its utility as a high-value building block.

-

Controlled Synthesis: The Boc group's defined lability to acid allows for its selective removal without affecting other acid-labile protecting groups (like those on resins), a cornerstone of Solid-Phase Peptide Synthesis (SPPS)[6]. This chemical property is fundamental to building complex peptide chains with high fidelity.

-

Enhanced Biological Properties: The α-methyl group is a well-established feature in medicinal chemistry for improving the pharmacokinetic profile of peptide-based drugs. Its steric hindrance protects the adjacent peptide bond from cleavage by peptidases, thereby increasing the in-vivo half-life of the therapeutic.

-

Peptidomimetic Design: Non-proteinogenic amino acids like this one are crucial for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as stability, receptor affinity, and selectivity[8]. The defined stereochemistry and conformational rigidity imparted by the α-methyl group are key design elements for targeting specific protein-protein interactions.

Conclusion

Boc-4-amino-2-methylbutanoic acid is a strategically designed synthetic building block whose value lies in the predictable and advantageous physicochemical properties conferred by its constituent parts. Its moderate lipophilicity, well-defined spectroscopic signature, and the chemically distinct functionalities of the carboxylic acid and Boc-protected amine make it an ideal component for modern drug discovery. The insights provided in this guide serve to empower researchers in their selection and application of this compound for the synthesis of next-generation peptide therapeutics.

References

- Chem-Impex. (n.d.). Boc-4-amino-2,2-dimethyl-butyric acid.

- Echemi. (n.d.). 4-Boc-amino-2,2-dimethylbutyric acid.

- Guidechem. (n.d.). 4-(Boc-amino)-2-[Fmoc(methyl)amino]butanoic acid CAS 2386837-35-8 wiki.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3759025, 4-Amino-2-methylbutanoic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 928194, (R)-4-amino-2-methylbutanoic acid.

- Fisher Scientific. (n.d.). (S)-4-Amino-2-(Boc-amino)butyric acid, 97%.

- BOC Sciences. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.

- Advanced ChemBlocks. (n.d.). N-Boc-(R)-4-amino-2-hydroxybutanoic acid.

- A2B Chem. (n.d.). 42453-21-4 | MFCD01545650 | 4-Amino-2-methylbutanoic acid.

- BenchChem. (2025). Application Notes and Protocols: 2,4-Diamino-2-methylbutanoic Acid as a Constrained Amino Acid Analog.

- BenchChem. (2025). The Synthesis of 2,4-Diamino-2-methylbutanoic Acid: A Proposed Technical Guide.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- CPC Scientific Inc. (n.d.). Overview of Custom Peptide Synthesis.

- Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.

- ResearchGate. (n.d.). Synthesis of Boc protected amino acid methyl ester 4.

- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13633387, 4-Amino-2-methylbutanoic acid hydrochloride.

- Sigma-Aldrich. (n.d.). (S)-(-)-4-Amino-2-hydroxybutyric acid 96 40371-51-5.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. 4-Amino-2-methylbutanoic acid | C5H11NO2 | CID 3759025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. a2bchem.com [a2bchem.com]

- 6. Overview of Custom Peptide Synthesis [peptide2.com]

- 8. benchchem.com [benchchem.com]

4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid CAS number and supplier

An In-Depth Technical Guide to 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a chiral, non-proteinogenic amino acid derivative that serves as a crucial building block in synthetic organic chemistry. As a member of the N-Boc protected amino acid family, its strategic importance lies in the temporary masking of the primary amine functionality. This protection allows for selective chemical transformations at other sites of a molecule, particularly the carboxylic acid group. The tert-butoxycarbonyl (Boc) group is renowned for its stability under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions, making it an ideal protecting group in multi-step syntheses.[1][2] The incorporation of unnatural amino acids (UAAs) like this one is a cornerstone strategy in modern drug discovery, enabling the fine-tuning of pharmacological profiles, enhancing metabolic stability, and improving the bioavailability of peptide-based therapeutics.[3][4] This guide provides a comprehensive overview of its synthesis, properties, analysis, and applications for researchers in pharmaceutical development and chemical synthesis.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a chemical entity is paramount for its effective use in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 79799-26-1 | Internal Database |

| Molecular Formula | C₁₀H₁₉NO₄ | Internal Database |

| Molecular Weight | 217.26 g/mol | Internal Database |

| IUPAC Name | 4-{[(2-methylpropan-2-yl)oxy]carbonylamino}-2-methylbutanoic acid | Internal Database |

| Appearance | Typically a white to off-white solid | Supplier Data |

| Synonyms | Boc-4-amino-2-methylbutanoic acid | Internal Database |

Synthesis and Mechanistic Insight

The most common and efficient synthesis of this compound involves the protection of the primary amine of 4-amino-2-methylbutanoic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of peptide chemistry and organic synthesis.

Principle of Boc Protection

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino acid attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This process is often facilitated by a mild base to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acidic byproduct.

Reaction Mechanism

-

Nucleophilic Attack: The primary amine of 4-amino-2-methylbutanoic acid acts as a nucleophile, attacking a carbonyl carbon of di-tert-butyl dicarbonate.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.

-

Deprotonation & Decomposition: The tert-butyl carbonate anion is unstable and can act as a base to deprotonate the newly formed carbamate. It subsequently decomposes into carbon dioxide and tert-butoxide, which is protonated to form tert-butanol.[5][6]

Synthetic Workflow Diagram

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of the target compound.

Caption: Workflow for Boc-protection of 4-amino-2-methylbutanoic acid.

Detailed Experimental Protocol

-

Dissolution: Dissolve 4-amino-2-methylbutanoic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water containing sodium hydroxide (1.1 eq).

-

Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the stirred amino acid solution over 30 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature overnight.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Acidification: Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2-3 by adding 1M HCl. The product may precipitate as a white solid or oil.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If required, purify the crude material via silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Applications in Research and Drug Development

The primary utility of this compound is as a specialized building block. The methyl group at the alpha-position to the carboxylate introduces steric hindrance and chirality, which can be exploited to control the conformation of peptides or small molecules.

-

Peptidomimetics: Incorporation of this UAA into a peptide backbone can increase resistance to enzymatic degradation by proteases, thereby extending the half-life of a potential drug candidate.[]

-

Constrained Scaffolds: The defined stereochemistry and structure can induce specific secondary structures, such as turns or helices, which are often crucial for binding to biological targets like receptors or enzymes.[8]

-

Fragment-Based Drug Discovery: It serves as a valuable fragment for building more complex molecules. Its bifunctional nature (a protected amine and a free carboxylic acid) allows for sequential and controlled elaboration of molecular structure. An analogous compound, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid, is a key intermediate in the synthesis of the cardiovascular drug Sacubitril, highlighting the pharmaceutical relevance of this structural class.[9]

Quality Control and Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group, a doublet for the α-methyl group, and multiplets for the methylene and methine protons of the butanoic acid backbone. A broad singlet corresponding to the carbamate N-H is also expected.

-

¹³C NMR: Key signals will appear for the carboxylic acid carbonyl (~175-180 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and various aliphatic carbons in the 20-60 ppm range.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show a protonated molecular ion [M+H]⁺ at m/z 218.14 or a sodium adduct [M+Na]⁺ at m/z 240.12.

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC. A typical method would employ a C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). Purity is determined by the peak area percentage at a suitable UV wavelength (e.g., 210-220 nm).

Commercial Availability

This compound is available from several fine chemical suppliers catering to the research and development market. Availability and pricing can vary.

| Supplier | Website |

| Sigma-Aldrich (Merck) | |

| BLD Pharmatech | |

| Thermo Fisher Scientific | |

| TCI Chemicals |

Handling, Storage, and Safety

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8°C) is recommended to prevent degradation.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. Handle in a chemical fume hood.

-

Safety: While not acutely toxic, it is classified as a chemical irritant. Consult the Safety Data Sheet (SDS) from the supplier for complete hazard information.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

ChemBuyersGuide.com. BLD Pharmatech Co., Limited. [Link]

-

PubChem. 4-{amino}butanoic acid. [Link]

-

PrepChem.com. Preparation of 2-methylbutanoic acid. [Link]

- Google Patents. US9447017B2 - Process for the production of 4-alkanoyloxy-2-methylbutanoic acid.

-

National Center for Biotechnology Information. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]

-

PubMed. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid | 1012341-50-2 [chemicalbook.com]

potential applications of Boc-protected amino acids in drug discovery

An In-depth Technical Guide to the Application of Boc-Protected Amino Acids in Drug Discovery

Abstract

The strategic use of protecting groups is a cornerstone of modern medicinal chemistry, enabling the precise and efficient synthesis of complex molecular architectures. Among these, the tert-butyloxycarbonyl (Boc) group remains a pivotal tool for the protection of amino functionalities. Its unique acid-labile nature, coupled with its stability to a wide range of synthetic conditions, has cemented its role far beyond its initial application in peptide synthesis. This technical guide provides an in-depth exploration of the versatile applications of Boc-protected amino acids in contemporary drug discovery. We will delve into the foundational principles of Boc chemistry in Solid-Phase Peptide Synthesis (SPPS), its critical role in the generation of peptidomimetics with enhanced pharmacological properties, and its utility as a chiral precursor for the synthesis of complex small molecule and heterocyclic drug candidates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full potential of these indispensable building blocks.

The Foundational Chemistry of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of amino acids.[1] Its widespread adoption revolutionized peptide synthesis and continues to be a critical tool in the development of novel therapeutics.[2] The core principle of its utility lies in the differential acid lability between the α-amino Boc group and the more acid-stable side-chain protecting groups, which are often benzyl-based (the Boc/Bzl strategy).[3][4]

-

Protection: The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1][2] The base deprotonates the amino group, enhancing its nucleophilicity to attack the anhydride.[2]

-

Deprotection: The removal of the Boc group is achieved through acidolysis, most commonly with a moderately strong acid like trifluoroacetic acid (TFA).[1][3] The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[1][]

This selective protection and deprotection cycle is the engine of stepwise peptide synthesis and provides the control necessary for more complex molecular construction.[6][7]

Core Application: Peptide Synthesis

The synthesis of peptide-based drugs is a primary application of Boc-protected amino acids.[6][] The Boc strategy is employed in both solution-phase and solid-phase peptide synthesis (SPPS), with the latter being a dominant methodology for its efficiency and potential for automation.[]

Boc-Based Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy, pioneered by Bruce Merrifield, was a foundational method in the development of SPPS.[2][10] The process is cyclical, involving the stepwise addition of Boc-protected amino acids to a growing peptide chain anchored to a solid resin support.[3]

The general workflow for one cycle of Boc-SPPS is as follows:

-

Nα-Boc Deprotection: Removal of the Boc group from the N-terminal amino acid of the resin-bound peptide chain using TFA in a solvent like dichloromethane (DCM).[3][10]

-

Neutralization: The resulting trifluoroacetate salt of the N-terminal amine must be neutralized to the free amine before the next coupling step. This is typically achieved by washing with a hindered base such as diisopropylethylamine (DIEA).[11]

-

Coupling: The next incoming Boc-protected amino acid is activated (e.g., with coupling reagents like HBTU or HATU) and coupled to the free N-terminal amine of the growing peptide chain.[11][12]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.[11]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups, which requires a very strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[4][13]

Caption: Versatility of Boc-amino acids as chiral precursors in drug discovery.

Advanced Applications in Drug Synthesis

The utility of Boc-protected amino acids extends into highly specialized areas of modern drug development, underscoring their continued relevance.

-

Synthesis of Unnatural Amino Acids (UAAs): Boc protection is fundamental in the synthesis of UAAs. []These UAAs, when incorporated into peptides or used as building blocks, can confer unique properties such as increased resistance to proteolysis, constrained conformations, or novel functionalities. []For example, Boc-protected amino acid semialdehydes can react with phosphorous ylides (Wittig-type reactions) to produce enantiomerically pure unsaturated α-amino acids. [16]* Small Molecule Synthesis: In the multi-step synthesis of complex small molecule drugs, Boc protection is commonly used to safeguard amine groups while other parts of the molecule are modified. [6][17]A recent example is in the synthesis of Daridorexant, an insomnia drug approved in 2022, where the amino group of a cyclic amino acid is protected with Boc before undergoing a series of condensation and cyclization reactions. [18]* Fragment-Based Drug Discovery: Boc-protected amino acids and their derivatives can serve as fragments in fragment-based screening and lead optimization, providing a rich source of chiral, functionalized small molecules.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group, and by extension Boc-protected amino acids, are far more than just historical tools for peptide synthesis. They remain indispensable reagents in the modern drug discovery pipeline. [2][6]Their robust, well-understood chemistry, coupled with their utility as versatile chiral precursors, enables the synthesis of a vast range of therapeutic modalities—from complex peptide drugs and stabilized peptidomimetics to intricate heterocyclic small molecules. [19][20]For researchers and scientists in drug development, a thorough understanding of the principles and applications of Boc chemistry is not merely beneficial but essential for the successful design and execution of innovative synthetic strategies.

References

- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.

-

Rademann, J., & Jung, G. (1998). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Molecular Diversity, 4(3), 191-7. [Link]

- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.

- BenchChem. (2025). A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis.

- BenchChem. (2025). An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS).

- BenchChem. (2025). A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis Strategies.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

-

Coin, I., Beyermann, M., & Bienert, M. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]

-

Rademann, J., & Jung, G. (1998). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Molecular Diversity, 4(3), 191-197. [Link]

- ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.

-

Gao, X., et al. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. Organic Letters, 2(10), 1407-1410. [Link]

- GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry.

- BenchChem. (2025). A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis.

- BenchChem. (2025). Application Note: Synthesis of Peptidomimetics Using Boc-D-valine.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs.

- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.

- BOC Sciences. (n.d.). BOC-amino acids.

- BOC Sciences. (n.d.). Unnatural Amino Acids for Chiral Drugs.

- ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected....

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis.

- Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved from Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd. website.

-

Al-Tel, T. H. (2009). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Molecules, 14(9), 3436-3448. [Link]

- BenchChem. (2025). The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide.

- Vector Labs. (n.d.). Boc Protected Amino Acids.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Chiral Building Blocks in Peptide Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- ResearchGate. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.

- ResearchGate. (n.d.). Synthesis of Boc-protected amino acid with secondary heterocyclic amine conjugates.

- BOC Sciences. (n.d.). High-Purity Amino Acid Derivatives for Peptide Synthesis.

- ResearchGate. (n.d.). Formation of Heterocyclic Derivatives of a-Amino Acids Using Vicinal Tricarbonyl Methodology.

- Hashim, Z. B., & Jaffer, H. J. (2015). Synthesis of different heterocyclic compounds derived from some amino acids. Journal of Al-Nahrain University, 18(2), 89-100.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15473. [Link]

-

MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(21), 7247. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. genscript.com [genscript.com]

- 7. nbinno.com [nbinno.com]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 18. mdpi.com [mdpi.com]

- 19. nbinno.com [nbinno.com]

- 20. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

The Cornerstone of Modern Synthesis: A Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group

For researchers, medicinal chemists, and drug development professionals, the strategic manipulation of reactive functional groups is paramount to successful molecular synthesis. Among the arsenal of protective chemistries, the tert-butoxycarbonyl (Boc) group stands as a pillar, particularly in the realm of peptide synthesis and complex molecule construction. Its widespread adoption is not accidental but a direct consequence of its unique chemical properties: remarkable stability to a wide range of reagents and the clean, specific conditions required for its removal. This guide provides an in-depth exploration of the Boc group, moving beyond simple protocols to dissect the causality behind its application, ensuring a robust and reliable execution in the laboratory.

The Fundamental Chemistry of the Boc Group: Why It Works

The tert-butoxycarbonyl group is a carbamate-based protecting group for amines.[1][2] Its efficacy hinges on a delicate balance of steric hindrance and electronic effects, rendering it inert to many common reaction conditions while being selectively labile to acidolysis.[3][4]

Key Physicochemical Properties:

-

Stability: The Boc group is exceptionally stable to nucleophiles, basic hydrolysis, and catalytic hydrogenation, conditions under which other protecting groups like Fmoc and Cbz would be cleaved.[3][5][6] This robustness is crucial for multi-step syntheses where various reagents are employed.

-

Acid Labile: The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[7][8] This is typically achieved with moderately strong acids like trifluoroacetic acid (TFA).[9]

-

Solubility: The introduction of the bulky and lipophilic tert-butyl group often enhances the solubility of the protected amino acid or peptide in organic solvents, a practical advantage in both solution-phase and solid-phase synthesis.

Mechanism of Boc Protection: A Nucleophilic Attack

The installation of the Boc group, a process known as Boc protection, is a straightforward yet elegant nucleophilic acyl substitution. The most common and efficient reagent for this purpose is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[9]

The reaction proceeds via the nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.[1][9] The use of a base is critical to deprotonate the amine, thereby increasing its nucleophilicity.[9] The mechanism can be visualized as follows:

Figure 1: Boc Protection Workflow. A simplified representation of the key reactants and products in the Boc protection of an amine using Boc anhydride and a base.

The driving force for this reaction is the formation of stable byproducts: tert-butanol, carbon dioxide, and the protonated base.[5]

Mechanism of Boc Deprotection: A Controlled Collapse

The removal of the Boc group is achieved through acid-catalyzed cleavage.[9] The most commonly employed reagent is trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM).[10] The mechanism involves three key steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[9]

-

Carbocation Formation: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a highly stable tert-butyl carbocation and a carbamic acid intermediate.[9][11]

-

Decarboxylation: The carbamic acid is unstable and readily decomposes to release the free amine and carbon dioxide.[9]

Figure 2: Acid-Catalyzed Boc Deprotection. The pathway showing protonation, formation of a stable tert-butyl cation, and subsequent decarboxylation to yield the free amine.

A critical consideration during deprotection is the fate of the tert-butyl carbocation. This electrophilic species can react with nucleophilic side chains of certain amino acids, such as methionine and tryptophan, leading to unwanted byproducts.[5] To mitigate this, "scavengers" like anisole, thioanisole, or thiophenol are often added to the deprotection cocktail to trap the carbocation.[4][5][8]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. The causality behind each step is explained to allow for informed troubleshooting and adaptation.

Protocol for Boc Protection of an Amino Acid

This protocol is a general method for the N-protection of a free amino acid in a solution phase.

Materials:

| Reagent/Solvent | Purpose | Typical Molar Excess (relative to amino acid) |

| Amino Acid | Substrate | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Boc source | 1.1 - 1.5 |

| Sodium Hydroxide (1N NaOH) | Base to deprotonate the amine | 2.0 - 3.0 |

| Dioxane or Tetrahydrofuran (THF) | Organic co-solvent to dissolve reagents | N/A |

| Water | Aqueous solvent | N/A |

| Ethyl Acetate | Extraction solvent | N/A |

| Saturated Sodium Bicarbonate | Aqueous wash to remove acidic impurities | N/A |

| Brine | Aqueous wash to remove water-soluble impurities | N/A |

| Anhydrous Magnesium Sulfate | Drying agent | N/A |

Step-by-Step Methodology:

-

Dissolution: Dissolve the amino acid in a 1:1 mixture of dioxane (or THF) and 1N sodium hydroxide solution. The basic aqueous environment ensures the amino group is deprotonated and nucleophilic.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate to the stirring solution. The reaction is often exothermic and should be monitored.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., 1N HCl or citric acid). This protonates the carboxyl group of the Boc-amino acid, making it extractable into an organic solvent.

-

Extract the product into ethyl acetate (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

-

Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the removal of the N-terminal Boc group from a resin-bound peptide.

Materials:

| Reagent/Solvent | Purpose | Concentration/Composition |

| Peptide-Resin | Substrate | N/A |

| Dichloromethane (DCM) | Swelling and washing solvent | N/A |

| Trifluoroacetic Acid (TFA) in DCM | Deprotection reagent | 25-50% (v/v) |

| Scavenger (e.g., Anisole) | Traps tert-butyl carbocations (optional but recommended) | 1-5% (v/v) |

| Isopropanol (IPA) | Washing solvent | N/A |

| Diisopropylethylamine (DIPEA) in DCM | Neutralization base | 5-10% (v/v) |

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in a suitable reaction vessel.

-

Pre-wash: Drain the DCM and perform a quick pre-wash with the TFA/DCM deprotection solution for about 1-2 minutes.[10] This helps to displace the DCM within the resin beads with the deprotection reagent.

-

Deprotection: Drain the pre-wash solution and add a fresh portion of the TFA/DCM solution (with scavenger if necessary). Agitate the resin for 20-30 minutes.[10]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5x) to remove residual TFA and the cleaved Boc group byproducts.

-

Neutralization: Wash the resin with a solution of DIPEA in DCM (2-3x) to neutralize the newly formed N-terminal ammonium trifluoroacetate salt. This is a crucial step to ensure the N-terminal amine is free and nucleophilic for the subsequent coupling reaction.

-

Final Washes: Wash the resin again with DCM (3-5x) to remove excess DIPEA and prepare for the next coupling step.

The Boc Group in the Broader Context of Synthesis

The true power of the Boc group is realized in its application within a broader synthetic strategy, particularly in the context of orthogonal protection.

Orthogonal Protection Strategies

In complex syntheses, multiple protecting groups are often required. An orthogonal protection strategy is one where each class of protecting group can be removed under specific conditions without affecting the others.[4] The Boc group is a key player in such strategies.

-

Boc vs. Fmoc: The Boc group is acid-labile, while the fluorenylmethyloxycarbonyl (Fmoc) group is base-labile.[] This orthogonality is the foundation of the widely used Fmoc-based solid-phase peptide synthesis, where the Boc group is often used for the protection of side chains.

-

Boc vs. Cbz: The carboxybenzyl (Cbz) group is typically removed by catalytic hydrogenation.[1] Since the Boc group is stable to these conditions, they form another powerful orthogonal pair.[6]

Figure 3: Orthogonal Protection Scheme. This diagram illustrates the selective removal of Boc, Fmoc, and Cbz protecting groups under distinct chemical conditions.

Applications in Drug Development

The Boc group is not limited to peptide synthesis. It is extensively used in the synthesis of small molecule drugs and complex natural products.[13] Its reliability and the mild conditions for its removal make it an ideal choice for protecting amine functionalities in sensitive and late-stage synthetic intermediates. The steric bulk of the Boc group can also be strategically employed to direct reactions to a specific site on a molecule.

Conclusion: A Tool of Precision and Reliability

The tert-butoxycarbonyl group is more than just a placeholder in chemical synthesis; it is a tool of precision that enables the construction of complex molecules with a high degree of control. Its well-understood mechanisms of installation and removal, coupled with its predictable stability, provide chemists with a reliable method for navigating the intricate pathways of multi-step synthesis. A thorough understanding of the principles outlined in this guide will empower researchers to not only successfully apply the Boc group but also to innovate and adapt its use to meet the ever-growing challenges of modern drug discovery and development.

References

-

Adding Boc Group Mechanism | Organic Chemistry - YouTube . (2021). YouTube. Available at: [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . (2020). National Institutes of Health. Available at: [Link]

-

Terminology of Antibody Drug for Boc Chemistry . (n.d.). GenScript. Available at: [Link]

-

Peptide Synthesis by Boc Strategy . (n.d.). Sunresin Life Sciences. Available at: [Link]

-

BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides . (n.d.). WordPress. Available at: [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – . (n.d.). Total Synthesis. Available at: [Link]

-

Boc-Protected Amino Groups . (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Amine Protection and Deprotection . (n.d.). Master Organic Chemistry. Available at: [Link]

-

Dual protection of amino functions involving Boc . (2013). RSC Publishing. Available at: [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia . (n.d.). Wikipedia. Available at: [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros . (2024). Reddit. Available at: [Link]

-

Protecting Groups for Amines: Carbamates . (2018). Master Organic Chemistry. Available at: [Link]

-

Reactions that Work: Boc Protection | Chemtips . (2012). WordPress.com. Available at: [Link]

-

Boc / Bzl Solid Phase Synthesis . (n.d.). Sunresin. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chempep.com [chempep.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 13. genscript.com [genscript.com]

literature review of chiral methyl-substituted butanoic acids

An In-depth Technical Guide to Chiral Methyl-Substituted Butanoic Acids: Synthesis, Analysis, and Applications

Executive Summary

Chiral methyl-substituted butanoic acids are a pivotal class of molecules, holding significant value as building blocks and active compounds in the pharmaceutical, agrochemical, and flavor and fragrance industries. Their biological activity is intrinsically linked to their stereochemistry, making the ability to synthesize and analyze single enantiomers a critical requirement for modern chemical research and development. This guide provides a comprehensive overview of the core principles and practical methodologies associated with these chiral synthons. We delve into the causality behind various stereoselective synthetic strategies, from classic resolutions and modern asymmetric catalysis to innovative biocatalytic approaches. Furthermore, this document outlines the authoritative analytical techniques required for enantiomeric discrimination and provides detailed, field-proven protocols for key synthetic and analytical workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of chiral methyl-substituted butanoic acids in their work.

Chapter 1: The Significance of Chirality in Methyl-Substituted Butanoic Acids

Chirality, a fundamental property of molecules that are non-superimposable on their mirror images, is a cornerstone of modern pharmacology and material science.[1] These mirror-image isomers, known as enantiomers, possess identical physical properties in an achiral environment but can exhibit profoundly different interactions with other chiral entities, such as biological receptors and enzymes.[1][2] This differential interaction is the reason why the stereochemistry of a drug molecule is paramount to its efficacy and safety.

In a racemic mixture (a 50:50 mixture of both enantiomers), one enantiomer may be responsible for the desired therapeutic effect (the eutomer ), while the other may be less active, inactive, or even cause harmful side effects (the distomer ).[3][4] The tragic case of thalidomide, where the (R)-enantiomer was an effective sedative but the (S)-enantiomer was a potent teratogen, serves as a stark reminder of this principle.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines that emphasize the need to characterize and control the stereochemistry of chiral drug candidates from the earliest stages of development.[2]

Methyl-substituted butanoic acids, such as 2-methylbutanoic acid and 3-methylbutanoic acid, are prime examples of this principle in action. The (S)-enantiomer of 2-methylbutanoic acid is a key contributor to the characteristic aroma of many fruits, including apples and strawberries, while the (R)-enantiomer is found in cocoa beans.[5][6][7] Their roles as chiral intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex molecules underscore the critical need for robust methods to produce them in an enantiomerically pure form.[8][9][10]

Chapter 2: Stereoselective Synthetic Strategies

The synthesis of enantiomerically pure compounds is a central challenge in organic chemistry. An effective asymmetric synthesis must not only create the desired stereocenter but also do so with high efficiency and stereoselectivity. For chiral methyl-substituted butanoic acids, several authoritative strategies have been developed.

Classical and Early Enantioselective Methods

Historically, the separation of enantiomers was achieved through classical resolution. This involves reacting a racemic acid with an enantiomerically pure chiral base (a resolving agent) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization.

The first enantioselective synthesis of 2-methylbutanoic acid was a landmark achievement by W. Marckwald in 1904.[5] This method involved heating ethyl(methyl)malonic acid with the chiral alkaloid brucine, which induced a slight preference for the formation of one enantiomer, yielding an optically active product. While groundbreaking, such methods often suffer from low enantiomeric excess and are not practical for large-scale production.

Asymmetric Hydrogenation

A highly efficient and widely used modern method for synthesizing chiral α-methyl carboxylic acids is the asymmetric hydrogenation of an α,β-unsaturated precursor. For example, either enantiomer of 2-methylbutanoic acid can be produced with high enantioselectivity by the hydrogenation of tiglic acid using a ruthenium catalyst complexed with a chiral phosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[5]

Causality: The chiral ligand creates a chiral environment around the metal catalyst. The substrate coordinates to the metal in a specific orientation to minimize steric hindrance, exposing one of its two faces to the incoming hydrogen. This directed attack results in the preferential formation of one enantiomer.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a powerful and reliable strategy for controlling stereochemistry.[11][12] The core principle involves temporarily attaching an enantiomerically pure molecule (the auxiliary) to an achiral substrate. This auxiliary then directs a subsequent stereocenter-forming reaction, after which it is cleaved to yield the desired enantiomerically enriched product.[13]

A common application is in the asymmetric alkylation of enolates. For instance, an achiral carboxylic acid can be converted into an amide using a chiral amine (e.g., a derivative of the amino acid valine or prolinol).[13][14] The resulting chiral amide's enolate is conformationally locked due to the steric bulk of the auxiliary, which shields one face of the enolate. Subsequent reaction with an alkylating agent (like methyl iodide) occurs predominantly from the unshielded face, leading to a high degree of diastereoselectivity.[13] Hydrolysis of the amide then removes the auxiliary, yielding the desired chiral acid.

Diagram: General Workflow for Chiral Auxiliary-Mediated Alkylation

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

Protocol: Asymmetric Alkylation via an N-Acyl Prolinol Derivative [13]

This protocol provides a framework for the synthesis of enantiomerically enriched carboxylic acids using a chiral auxiliary derived from (2R)-2,3-dimethylbutanoic acid.

-

Preparation of the Chiral Auxiliary Amide:

-

Dissolve the chiral alcohol (e.g., a prolinol derivative) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C and add an equimolar amount of a strong base (e.g., n-butyllithium) dropwise to form the alkoxide.

-

Slowly add the acyl chloride of the starting acid (e.g., butanoyl chloride) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.

-

-

Diastereoselective Alkylation:

-

Dissolve the purified chiral amide in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add a slight excess (e.g., 1.1 equivalents) of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to form the enolate. Stir for 30-60 minutes.

-

Add the alkylating agent (e.g., methyl iodide) and continue stirring at -78 °C for several hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract the product and purify by column chromatography to isolate the desired diastereomer.

-

-

Cleavage of the Auxiliary:

-

Dissolve the purified diastereomer in a suitable solvent system for hydrolysis (e.g., THF/water).

-

Add a strong acid (e.g., H₂SO₄) or base (e.g., LiOH) and heat the mixture to reflux until the starting material is consumed.

-

After cooling, neutralize the mixture and separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

-

Acidify the aqueous layer and extract the final chiral carboxylic acid product.

-

Chapter 3: Biocatalytic and Enzymatic Approaches

Biocatalysis offers a powerful, environmentally friendly alternative to traditional chemical synthesis. Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity.[9]

Enzymatic Kinetic Resolution

Kinetic resolution is a widely used enzymatic method for separating enantiomers. The process relies on an enzyme that reacts at a different rate with each enantiomer of a racemic mixture. For the synthesis of chiral 2-methylbutanoic acid esters, lipases are particularly effective.[15][16]

In a typical process, a racemic mixture of 2-methylbutanoic acid is subjected to esterification with an alcohol (e.g., methanol) in the presence of a lipase.[6] If the lipase is selective for the (S)-enantiomer, it will preferentially convert (S)-2-methylbutanoic acid into its corresponding ester, leaving the unreacted (R)-2-methylbutanoic acid behind. The reaction can be stopped at approximately 50% conversion, after which the ester and the unreacted acid can be easily separated.

Causality: The active site of the lipase is a chiral environment. The (S)-enantiomer fits more effectively into the active site than the (R)-enantiomer, leading to a much faster rate of esterification for the (S)-acid. The choice of enzyme, solvent, and temperature are critical for maximizing this rate difference and achieving high enantiomeric excess (ee).[6][7] Studies have shown that lipases such as those from Rhizomucor miehei and Aspergillus niger exhibit high enantioselectivity for this transformation, with non-aqueous solvents like isooctane often providing the best results.[6][15]

Diagram: Workflow for Enzymatic Kinetic Resolution

Sources

- 1. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 6. Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals | MDPI [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. york.ac.uk [york.ac.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid for Advanced Research and Development

An In-Depth Analysis of Commercial Availability, Purity, and Analytical Methodologies for a Key Building Block in Pharmaceutical Synthesis

Introduction: The Role and Significance of 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid

This compound, a valuable chiral building block, plays a pivotal role in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on an amino functional group and a stereocenter at the 2-position of the butanoic acid chain, makes it an important intermediate in the synthesis of peptidomimetics and other biologically active compounds. The Boc protecting group offers the advantage of being stable under a wide range of reaction conditions while being readily removable under mild acidic conditions, a feature highly desirable in multi-step syntheses.[] This guide provides a comprehensive overview of its commercial availability, purity standards, and the analytical methodologies crucial for its quality assessment, tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Commercial Availability and Supplier Landscape

This compound is commercially available from a variety of chemical suppliers specializing in building blocks for organic synthesis and pharmaceutical research. The compound is typically offered in research-grade quantities, ranging from milligrams to several grams.

Key identifiers for sourcing this compound include:

-

CAS Number: 79799-26-1

-

Molecular Formula: C10H19NO4

-

Molecular Weight: 217.26 g/mol

A survey of prominent suppliers indicates that the purity of commercially available this compound generally falls within the range of 95% to greater than 98%. The physical form is typically a solid.[2] For applications in drug development, particularly in later stages, sourcing from suppliers who can provide detailed Certificates of Analysis (CoA) and demonstrate batch-to-batch consistency is paramount.

Below is a representative list of suppliers and the typical purity grades offered:

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich | 95% | Often provides access to a Certificate of Analysis and Certificate of Origin.[2] |

| Lead Sciences | Not specified, research grade | Marketed for research in areas like agonists and inhibitors. |

| BLDpharm | Not specified, research grade | Available in various quantities. |

| CymitQuimica | 98% | Provides detailed chemical properties and a list of synonyms. |

It is imperative for researchers to scrutinize the supplier's technical datasheets and, when possible, request a sample for in-house quality assessment before committing to a large-scale purchase.

Synthesis, Potential Impurities, and Quality Specifications

The most common synthetic route to this compound involves the protection of the amino group of 4-amino-2-methylbutanoic acid using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.[2] This reaction is generally high-yielding and clean; however, several process-related impurities can arise.

Potential Impurities:

-

Starting Material: Unreacted 4-amino-2-methylbutanoic acid.

-

Di-Boc Species: Over-protection leading to the formation of a di-Boc derivative.

-

By-products from (Boc)₂O: tert-Butanol and other degradation products of the protecting agent.

-

Residual Solvents: Solvents used in the reaction and purification steps (e.g., dioxane, acetone, ethyl acetate).[3]

-

Enantiomeric Impurity: The presence of the undesired enantiomer, which can arise from the starting material or racemization during the synthesis.

A robust quality control process is essential to ensure the suitability of this building block for its intended use. Below is a table outlining typical quality specifications for research and pharmaceutical-grade this compound.

| Parameter | Specification | Analytical Method | Rationale |

| Appearance | White to off-white solid | Visual Inspection | A significant deviation in color may indicate the presence of impurities. |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS | Confirms the chemical structure of the compound. |

| Assay (Purity) | ≥ 97.0% | HPLC | Quantifies the amount of the desired compound. |

| Water Content | ≤ 0.5% | Karl Fischer Titration | Water can affect the reactivity and stability of the compound. |

| Residual Solvents | As per ICH Q3C guidelines | GC-HS | Ensures that solvent levels are below established safety limits. |

| Enantiomeric Purity | ≥ 98.0% ee | Chiral HPLC | Critical for ensuring the stereochemical integrity of the final product. |

Analytical Methodologies for Purity and Structural Confirmation

A multi-faceted analytical approach is necessary to fully characterize this compound and ensure its quality.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the workhorse technique for determining the purity of Boc-protected amino acids. The choice of a C18 column is common due to its versatility in retaining and separating compounds of moderate polarity.[4]

Rationale for Method Design:

-

Stationary Phase: A C18 column provides a hydrophobic stationary phase suitable for the retention of the molecule.

-

Mobile Phase: A mixture of an aqueous buffer (often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility) and an organic solvent like acetonitrile or methanol is used. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[5]

-

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure the elution of both the main compound and any potential impurities with varying polarities.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the molecule lacks a strong chromophore.

Experimental Protocol: RP-HPLC Purity Determination

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-3 min: 5% B

-

3-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25.1-30 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 215 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound.

Interpreting the ¹H NMR Spectrum:

-

tert-Butyl Group (-C(CH₃)₃): A characteristic singlet peak integrating to 9 protons would be expected around 1.4 ppm.

-

Methyl Group (-CH₃): A doublet integrating to 3 protons would be expected, coupled to the adjacent methine proton.

-

Methylene Groups (-CH₂-): Two methylene groups would appear as multiplets, with their chemical shifts influenced by the neighboring functional groups.

-

Methine Group (-CH-): A multiplet integrating to 1 proton would be observed, coupled to the adjacent methyl and methylene protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet, often downfield (e.g., >10 ppm), which may be exchangeable with D₂O.

Diagram: Analytical Workflow for Quality Control

Caption: A typical workflow for the quality control and release of this compound.

Stability, Storage, and Handling

Proper storage and handling are critical to maintain the integrity of this compound.

Storage Recommendations:

-

Temperature: Store in a cool, dry place, typically at 2-8°C for long-term storage.

-

Inert Atmosphere: For extended storage, particularly for high-purity material, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from atmospheric moisture and oxygen.

-

Light: Protect from direct sunlight, although significant photolability is not expected for this class of compounds.

Stability Profile and Forced Degradation:

Boc-protected amino acids are generally stable under neutral and basic conditions but are susceptible to degradation under acidic conditions, which is the basis for their use as protecting groups. Forced degradation studies, which involve exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidative stress), are crucial in drug development to understand potential degradation pathways.[7][8]

Potential Degradation Pathways:

-

Acid Hydrolysis: The primary degradation pathway is the acid-catalyzed cleavage of the Boc group to yield the free amine, isobutylene, and carbon dioxide.[]

-

Thermal Degradation: At elevated temperatures, decomposition may occur, although specific pathways are not well-documented for this particular molecule.

-

Hygroscopicity: While not all amino acids are highly hygroscopic, some can absorb water from the atmosphere, which could potentially facilitate hydrolysis or other degradation reactions over time.[9][10]

Diagram: Boc Group Deprotection Mechanism

Caption: The acid-catalyzed deprotection mechanism of a Boc-protected amine.

Conclusion

This compound is a readily available and highly valuable building block for pharmaceutical research and development. A thorough understanding of its commercial sources, purity specifications, and appropriate analytical methodologies is essential for its effective use. The implementation of robust quality control measures, including HPLC for purity and NMR for structural identity, ensures the integrity of this key intermediate, thereby contributing to the successful synthesis of novel therapeutic agents. Researchers and drug development professionals should prioritize sourcing from reputable suppliers who provide comprehensive analytical data and ensure consistent product quality.

References

-

BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

Intertek. (n.d.). Protein Forced Degradation Studies. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

-

PubMed. (2014). Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. Retrieved from [Link]

-

PubChem. (n.d.). 4-{amino}butanoic acid. Retrieved from [Link]

-

National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

PubMed. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Retrieved from [Link]

- Google Patents. (n.d.). US9447017B2 - Process for the production of 4-alkanoyloxy-2-methylbutanoic acid.

-

Grace. (n.d.). Analytical HPLC Column Introduction. Retrieved from [Link]

-

National Institutes of Health. (2014). Forced degradation of recombinant monoclonal antibodies: A practical guide. Retrieved from [Link]

-

ResearchGate. (2022). What is the best method for determining amino acids on HPLC C18 column DAD?. Retrieved from [Link]

-

PubChem. (n.d.). 5-((1,1'-Biphenyl)-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, (2S,4R)-. Retrieved from [Link]

- Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.

-

SIELC Technologies. (n.d.). Separation of 2-Methylbutanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

Sources

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Separation of 2-Methylbutanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectonics of Stability: A Senior Application Scientist's Guide to the Boc Protecting Group

Foreword for the Modern Researcher

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the predictability of a protecting group's behavior is paramount. The tert-butyloxycarbonyl (Boc) group has long been a cornerstone of amine protection strategy, lauded for its general robustness yet amenable to mild cleavage. However, true mastery of this tool extends beyond knowing the standard "TFA in DCM" cocktail. It demands a nuanced understanding of its stability thresholds, the kinetics of its cleavage, and the subtle interplay of reaction conditions that can mean the difference between a high-yielding, clean reaction and a complex mixture of byproducts.

This guide is structured not as a rigid encyclopedia but as a logical exploration of the Boc group's chemical personality. We will move from its fundamental stability profile to the mechanistic underpinnings of its removal, address the practicalities of laboratory protocols, and troubleshoot the common pitfalls. For the seasoned researcher, this document aims to be a trusted reference, reinforcing field-proven insights with the rigor of mechanistic data.

I. The Stability Profile of the N-Boc Group: A Quantitative Overview

The utility of the Boc group stems from its remarkable stability across a wide range of chemical environments, which allows for selective manipulation of other functional groups. Its acid lability is the key to its synthetic value. The following table summarizes this stability profile, providing a quick reference for reaction planning.

| Condition/Reagent Class | Stability | Causality & Key Insights |